molecular formula C11H15N3O2 B13925493 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one

Katalognummer: B13925493
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: ZPDYDBNSLPKCFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholinone ring substituted with aminomethyl and pyridinylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one typically involves the reaction of morpholinone derivatives with aminomethyl and pyridinylmethyl reagents. One common method involves the use of 4-pyridin-2-ylmethyl-morpholin-3-one as a starting material, which is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or pyridinylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Aminomethyl)-4-(2-pyridinylmethyl)-3-morpholinone
  • 6-(Aminomethyl)-4-(4-methoxyphenyl)ethyl-3-morpholinone
  • 2-(Aminomethyl)-6-methyl-4-pyrimidinol

Uniqueness

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

6-(aminomethyl)-4-(pyridin-2-ylmethyl)morpholin-3-one

InChI

InChI=1S/C11H15N3O2/c12-5-10-7-14(11(15)8-16-10)6-9-3-1-2-4-13-9/h1-4,10H,5-8,12H2

InChI-Schlüssel

ZPDYDBNSLPKCFP-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC(=O)N1CC2=CC=CC=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.